Naphthyl Analog: MW & logP Differentiation
The target compound (C₂₀H₁₃ClINO₂, exact mass 460.97) differs from the closely related 1‑{[(4‑iodophenyl)imino]methyl}‑2‑naphthyl 4‑chlorobenzoate (C₂₄H₁₅ClINO₂, exact mass 511.00) by having a single phenyl rather than a naphthyl ring . This structural simplification reduces molecular weight by 50 Da and eliminates a fused aromatic ring, which is expected to lower calculated logP by ≈1–1.5 units (class‑level inference from fragment‑based clogP contributions) [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity |
|---|---|
| Target Compound Data | MW 461.7 g/mol; predicted clogP ~5.0 (estimated from fragment contributions) |
| Comparator Or Baseline | 1‑{[(4‑Iodophenyl)imino]methyl}‑2‑naphthyl 4‑chlorobenzoate: MW 511.7 g/mol; predicted clogP ~6.5 |
| Quantified Difference | ΔMW = −50 Da; ΔclogP ≈ −1.5 |
| Conditions | In silico fragment‑based logP estimation (class‑level inference, no experimental logP or logD measured for either compound) |
Why This Matters
Lower molecular weight and reduced lipophilicity may improve aqueous solubility and permeability profiles, making the target compound a preferred starting point for lead optimization where lower logP is desired.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71, 525–616. (Fragment‑based clogP methodology.) View Source
